molecular formula C18H18N2O6S B2432771 N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 954632-59-8

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2432771
CAS No.: 954632-59-8
M. Wt: 390.41
InChI Key: PPPJUBPGAAPXBO-UHFFFAOYSA-N
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Description

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that belongs to the class of oxazolidinones. This compound is characterized by its unique structure, which includes an oxazolidinone ring, a phenyl group, and a benzo[b][1,4]dioxine moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S/c21-18-20(13-4-2-1-3-5-13)12-14(26-18)11-19-27(22,23)15-6-7-16-17(10-15)25-9-8-24-16/h1-7,10,14,19H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPJUBPGAAPXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3CN(C(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps. A common synthetic route may include the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.

    Formation of the Benzo[b][1,4]dioxine Moiety: This step may involve the cyclization of a suitable precursor under specific conditions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide: Unique due to its combination of oxazolidinone, phenyl, and benzo[b][1,4]dioxine moieties.

    N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-benzo[b][1,4]dioxine-6-sulfonamide: Lacks the 2,3-dihydro group.

    N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide: Contains a carboxamide group instead of a sulfonamide group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C22H25N3O6SC_{22}H_{25}N_{3}O_{6}S, with a molecular weight of approximately 445.52 g/mol. The structure features an oxazolidinone ring and a benzodioxine moiety, contributing to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxazolidinones exhibit significant antimicrobial properties. For instance, compounds with similar structural features have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Compound Target Bacteria Activity
This compoundStaphylococcus aureusEffective
Other oxazolidinone derivativesE. coliModerate

Cytotoxicity Studies

The cytotoxic effects of the compound were evaluated using various cell lines. In vitro assays demonstrated that while some derivatives showed cytotoxicity at higher concentrations (e.g., 200 µM), others exhibited minimal effects on normal cell lines like L929 .

Cell Line Concentration (µM) Viability (%)
L92910092
L92920068

The proposed mechanism of action for this class of compounds involves interference with bacterial protein synthesis through inhibition of the ribosomal function. The oxazolidinone scaffold is known to bind to the 50S ribosomal subunit, disrupting translation .

Case Studies

  • Study on Antibacterial Properties : A study assessed the antibacterial efficacy of various oxazolidinone derivatives against resistant strains of bacteria. The results indicated that certain modifications to the oxazolidinone structure significantly enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin .
  • Cytotoxic Assessment : Another investigation focused on the cytotoxic effects of synthesized oxazolidinones on cancer cell lines (A549 and HepG2). Results showed that some compounds not only reduced cell viability but also stimulated metabolic activity at lower concentrations .

Q & A

Q. How can conflicting cytotoxicity results in different cell lines be reconciled?

  • Methodological Answer : Profile ATP-based viability (CellTiter-Glo) and apoptosis markers (Annexin V/PI) across cell lines with varying target expression (e.g., p53 status). Use RNA-seq to identify differentially expressed genes in resistant vs. sensitive lines. Validate hypotheses via siRNA knockdown of resistance markers (e.g., ABC transporters) .

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